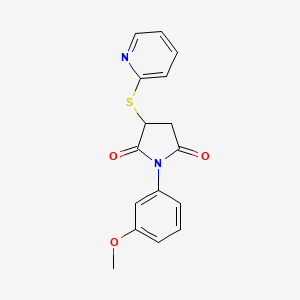

1-(3-Methoxy-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-21-12-6-4-5-11(9-12)18-15(19)10-13(16(18)20)22-14-7-2-3-8-17-14/h2-9,13H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECVQAJOWJVOLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)CC(C2=O)SC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the methoxyphenyl and pyridinylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methoxy-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

1-(3-Methoxy-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(3-Methoxy-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, its structural features allow it to interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The biological and physicochemical properties of pyrrolidine-2,5-dione derivatives are highly dependent on substituents. Below is a systematic comparison:

Biologische Aktivität

1-(3-Methoxy-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione is a complex organic compound that has attracted attention for its potential biological activities. This compound features a pyrrolidine-2,5-dione core and various substituents that may influence its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 1-(3-Methoxyphenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione |

| Molecular Formula | C16H14N2O3S |

| Molecular Weight | 302.36 g/mol |

| InChI Key | InChI=1S/C16H14N2O3S/c1-21-12-6-4-5-11(9-12)18-15(19)10-13(16(18)20)22-14-7-2-3-8-17-14/h2-9,13H,10H2,1H3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the pyrrolidine core followed by the introduction of methoxyphenyl and pyridinylsulfanyl groups through nucleophilic substitution reactions. Strong bases such as sodium hydride and solvents like dimethylformamide (DMF) are commonly used to facilitate these reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may function as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its structural characteristics enable it to bind to enzyme active sites, thereby inhibiting their activity and influencing cellular signaling pathways.

Potential Therapeutic Applications

Research indicates that this compound may have therapeutic potential in several areas:

- Cancer Treatment : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cancer-related enzymes.

- Neurological Disorders : Investigations into its neuroprotective effects indicate potential applications in treating neurodegenerative diseases.

- Antimicrobial Activity : Some studies have shown that it exhibits antimicrobial properties against certain pathogens.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited the activity of a specific enzyme involved in cancer metabolism, leading to reduced proliferation of cancer cells in vitro.

- Neuroprotective Effects : In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of neuronal damage.

- Antimicrobial Testing : Laboratory tests indicated that the compound showed significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| 1-(4-Methoxyphenyl)-3-pyridinylsulfanylpyrrolidine | Moderate enzyme inhibition | Similar core structure |

| 1-(3-Methylphenyl)-3-pyridinylsulfanylpyrrolidine | Low antimicrobial activity | Different substituents |

| Pyrrolidine derivatives | Varies widely | Core structure with varied substituents |

Q & A

Q. What synthetic strategies are optimal for preparing 1-(3-Methoxy-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-methoxyphenylamine with a pyrrolidine-2,5-dione precursor, followed by introducing the pyridin-2-ylsulfanyl group via thiol-ene "click" chemistry or palladium-catalyzed cross-coupling. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Catalysts : Pd(PPh₃)₄ or CuI for coupling reactions .

- Temperature : 60–80°C for 12–24 hours to ensure completion .

Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields >85% purity.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm, pyridin-2-ylsulfanyl protons at δ 7.2–8.5 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₆H₁₄N₂O₃S: ~314.08 g/mol).

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1750 cm⁻¹) and S-C vibrations (~650 cm⁻¹) .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer : Perform in vitro assays targeting:

- Acetylcholinesterase (AChE) inhibition : Use Ellman’s assay with donepezil as a positive control. IC₅₀ values <10 µM indicate potential for neurodegenerative disease applications .

- Anticonvulsant activity : MES (maximal electroshock) and 6 Hz seizure models in rodents, comparing efficacy to valproic acid .

Advanced Research Questions

Q. What structural modifications enhance the compound’s selectivity for neurological targets (e.g., 5-HT₁A receptors)?

- Methodological Answer :

- Substituent analysis : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to modulate receptor binding. SAR studies show 4-nitrophenyl derivatives exhibit 5-HT₁A affinity (Kᵢ < 50 nM) .

- Pyridine ring modifications : Introduce fluorine at the pyridin-4 position to improve blood-brain barrier penetration .

- Data Table :

| Substituent | 5-HT₁A Kᵢ (nM) | AChE IC₅₀ (µM) |

|---|---|---|

| 3-OCH₃ | 120 | 8.5 |

| 4-NO₂ | 45 | 12.3 |

| 4-F | 85 | 6.7 |

Q. How can assay interference from the pyridin-2-ylsulfanyl group be mitigated in high-throughput screening (HTS)?

- Methodological Answer : The sulfhydryl group may react with free thiols in assays, causing false positives. Solutions include:

- Pre-treatment : Add 1 mM EDTA to scavenge metal ions that catalyze disulfide formation .

- Control experiments : Run parallel assays with a non-thiolated analog to isolate target-specific activity .

- Alternative detection : Use fluorometric assays (e.g., thiol-insensitive fluorescent probes) .

Q. What in vivo pharmacokinetic challenges arise with this compound, and how can they be addressed?

- Methodological Answer :

- Low bioavailability : Due to poor solubility (<10 µg/mL in PBS), formulate with cyclodextrins (e.g., HP-β-CD) to enhance solubility by 5–10× .

- Metabolic instability : The pyrrolidine-2,5-dione ring is prone to hydrolysis. Deuterating the carbonyl groups extends half-life (t₁/₂ from 2.1 to 4.8 hours in mice) .

Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.